5-Hydroxy-2-(3-methylthiophenyl)pyridine
Description
Properties
IUPAC Name |
6-(3-methylsulfanylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-11-4-2-3-9(7-11)12-6-5-10(14)8-13-12/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFGLGDKAOCYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Nitration Strategies
The introduction of a nitro group at the 5-position of a pre-functionalized pyridine ring is a critical step for subsequent hydrolysis to a hydroxyl group. In the one-pot synthesis of 2-hydroxy-5-nitropyridine, 2-aminopyridine undergoes nitration in concentrated sulfuric acid at 40–50°C, followed by diazotization and hydrolysis. Adapting this method for 5-hydroxy-2-(3-methylthiophenyl)pyridine would require:
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Starting with 2-(3-methylthiophenyl)pyridine.
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Nitrating at the 5-position using fuming nitric acid in sulfuric acid.
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Reducing the nitro group to an amine and hydrolyzing to a hydroxyl group.
However, pyridine’s electron-deficient nature typically directs nitration to the 3-position. To achieve 5-nitration, directing groups or protective strategies may be necessary. For example, introducing a temporary electron-donating group at the 3-position could redirect nitration to the 5-position.
Hydrolysis of Nitro Intermediates
The hydrolysis of nitro groups to hydroxyl groups is well-documented. In the synthesis of 2-hydroxy-5-methylpyridine, alkaline hydrolysis of nitriles or nitro compounds under reflux yields hydroxylated products with up to 72% efficiency. For the target compound, this step would require careful pH control to avoid side reactions involving the thioether group.
Cross-Coupling Reactions for Aryl Group Introduction
Suzuki-Miyaura Coupling
Modern cross-coupling techniques offer precise control over aryl group placement. A plausible route involves:
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Starting with 5-hydroxy-2-bromopyridine.
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Coupling with 3-methylthiophenylboronic acid using a palladium catalyst.
This method, inspired by halogen displacement reactions in 2-chloro-5-hydroxypyridine synthesis, benefits from high regioselectivity. Challenges include the commercial availability of 5-hydroxy-2-bromopyridine, which may necessitate prior protection of the hydroxyl group as an ether (e.g., methoxy) to prevent side reactions during coupling.
Ullmann-Type Coupling
Copper-catalyzed coupling between 5-hydroxy-2-iodopyridine and 3-methylthiophenol could directly introduce the thiophenyl group. This method, though less atom-economical than Suzuki coupling, avoids boronic acid precursors and has been utilized in similar pyridine functionalizations.
Cyclization Strategies for Pyridine Ring Formation
Hantzsch Dihydropyridine Synthesis
The Hantzsch method constructs pyridine rings from diketones, aldehydes, and ammonia. Adapting this for the target compound would require:
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Using 3-methylthiophenylacetaldehyde as the aldehyde component.
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Selecting a diketone that positions the hydroxyl group at the 5-postion post-cyclization.
While this approach is conceptually straightforward, controlling substituent positions during cyclization remains challenging.
Oxazolyl-Acetic Acid Ester Cyclization
The method described in US3413297A involves condensing oxazolyl-acetic acid esters with ethylenic compounds to form substituted pyridines. For this compound:
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Synthesize a 3-methylthiophenyl-containing oxazolyl-acetic acid ester.
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React with maleate or fumarate derivatives under acidic conditions to form the pyridine ring.
This route benefits from high yields (e.g., 91% in 4,5-dicarbomethoxy-3-hydroxy-2-methylpyridine synthesis) but requires specialized precursors.
Comparative Analysis of Synthetic Routes
Industrial Scalability and Environmental Impact
The one-pot nitration method reduces wastewater by 60% compared to traditional multi-step processes, making it environmentally favorable. Cross-coupling routes, while efficient, often require expensive catalysts (e.g., Pd). Cyclization methods, though high-yielding, may involve hazardous solvents like ethylene chloride , necessitating solvent recovery systems.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(3-methylthiophenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the thiophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the thiophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the pyridine or thiophenyl rings.
Scientific Research Applications
5-Hydroxy-2-(3-methylthiophenyl)pyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(3-methylthiophenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
5-Hydroxy-2-(4-methylphenyl)pyridine
- Structure : Differs in the substituent at the 2-position (4-methylphenyl vs. 3-methylthiophenyl).
- Key Findings: NMR analysis (1H-13C HMBC) confirmed a tetrahydropyridine ring with stereochemical configurations (4RS, 5SR, 6RS). The 4-methylphenyl group induces steric effects that influence ring conformation and intermolecular interactions .
5-Hydroxy-2-(hydroxymethyl)pyridine
- Structure : Features a hydroxymethyl group at the 2-position instead of the thiophenyl group.
- Key Findings :
3-Hydroxy-6-methylpyridine (5-Hydroxy-2-methylpyridine)
Physicochemical and Spectroscopic Properties
Table 1: Comparative Properties of Pyridine Derivatives
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-Hydroxy-2-(3-methylthiophenyl)pyridine, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound can be synthesized via acylation or cross-coupling reactions. For example:
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Acylation : Reacting 3-methylthiophenol derivatives with a pyridine precursor (e.g., 5-hydroxypyridine) in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 80–100°C for 6–12 hours .
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Cross-coupling : Palladium-catalyzed Suzuki-Miyaura coupling between a boronic acid-substituted thiophenyl group and a halogenated pyridine derivative under inert conditions (e.g., N₂ atmosphere) .
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Key Parameters : Temperature control (±2°C), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Method Reagents/Conditions Yield Range Purity Reference Acylation 3-methylthiophenol, AlCl₃, 80°C, 8h 60–70% >95% Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 12h 65–75% 90–95%
Q. How is this compound characterized structurally?
- Methodological Answer : Use 2D NMR (¹H-¹H COSY, HSQC, HMBC) to assign protons and carbons. For example:
- ¹H NMR : Hydroxy proton resonance at δ 10.2–11.5 ppm (broad singlet); aromatic protons split into multiplets (δ 6.8–8.2 ppm) .
- 13C NMR : Pyridine C-OH at δ 155–160 ppm; thiophenyl carbons at δ 120–135 ppm .
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]⁺ at m/z 231.1 (calculated: 231.06) .
Q. What preliminary bioassays are used to evaluate its pharmacological potential?
- Methodological Answer :
- Antifungal Activity : Broth microdilution assays against Candida albicans (MIC₅₀ values) using fluconazole as a positive control .
- Metal Chelation : UV-Vis titration with Fe³⁺/Cu²⁺ to assess binding affinity (e.g., λₘₐₓ shifts at 270–300 nm) .
- Enzyme Inhibition : Fluorescence-based assays targeting CYP51 (lanosterol demethylase) to measure IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
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Molecular Docking : Use AutoDock Vina to dock the compound into the active site of CYP51 (PDB: 3JUS). Optimize parameters for hydrogen bonding (e.g., hydroxy group with Tyr140) and hydrophobic interactions (methylthiophenyl with Leu121) .
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MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and free energy calculations (MM-PBSA) .
Target Docking Score (kcal/mol) Key Interactions Reference CYP51 -8.5 ± 0.3 Tyr140, Leu121 Topoisomerase II -7.2 ± 0.4 Asp543, Asn95
Q. How do solvent effects and pH influence the compound’s stability in biological matrices?
- Methodological Answer :
- HPLC Stability Studies : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human plasma at 37°C. Monitor degradation via peak area reduction over 24h .
- Degradation Products : LC-MS/MS identifies oxidation at the thiophenyl group (major product: sulfoxide derivative, m/z 247.1) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
